molecular formula C14H11ClO3 B6403389 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261901-75-0

4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6403389
CAS RN: 1261901-75-0
M. Wt: 262.69 g/mol
InChI Key: XFOUVYLGVYNMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% (4-CMPB-95) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of benzoic acid, and has the molecular formula C10H9ClO3. 4-CMPB-95 has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments and scientific research.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. In addition, it has been studied for its potential use as a catalyst in organic reactions, as well as for its potential as a fluorescent dye.

Mechanism of Action

The exact mechanism of action of 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that it acts as a proton donor in the presence of an appropriate base, which can result in the formation of a variety of compounds. In addition, 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% is believed to be involved in the formation of dyes and other compounds, as well as in the catalysis of organic reactions.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to act as an antioxidant. In addition, it has been found to have anti-inflammatory properties, and to be toxic to certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is easily synthesized and purified, and is relatively stable in a variety of conditions. In addition, it is relatively non-toxic, making it safe to use in laboratory settings. However, it is important to note that 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% is not approved for human use and should not be used in any medical applications.

Future Directions

There are a variety of potential future directions for the study of 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95%. These include further research into its potential applications in scientific research and laboratory experiments, as well as its potential use as a pharmaceutical and/or therapeutic agent. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses. Finally, further research into its potential toxicity and other safety concerns could lead to a better understanding of its potential uses and limitations.

Synthesis Methods

4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized by a variety of methods, including the use of a Grignard reaction. In this reaction, 4-chloro-5-methylphenylmagnesium bromide is reacted with 3-hydroxybenzoic acid in the presence of a catalyst such as zinc chloride. The reaction product is then purified by recrystallization and the resulting 4-(3-Chloro-5-methylphenyl)-3-hydroxybenzoic acid, 95% is collected.

properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-4-10(6-11(15)5-8)12-3-2-9(14(17)18)7-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOUVYLGVYNMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690324
Record name 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-75-0
Record name 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.